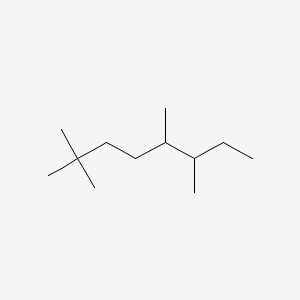
2,2,5,6-Tetramethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,6-Tetramethyloctane is a branched alkane with the molecular formula C12H26 It is one of the many isomers of octane, characterized by the presence of four methyl groups attached to the main carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,6-Tetramethyloctane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of 2,2,5,6-tetramethyl-1-octene. This reaction requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of petrochemical feedstocks. The process includes the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification steps to isolate the desired isomer .
Chemical Reactions Analysis
Types of Reactions: 2,2,5,6-Tetramethyloctane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can produce alcohols, ketones, or carboxylic acids depending on the reaction conditions and catalysts used.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogenation typically uses reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products:
Oxidation: Depending on the extent of oxidation, products can include 2,2,5,6-tetramethyloctanol, 2,2,5,6-tetramethyloctanone, or 2,2,5,6-tetramethyloctanoic acid.
Substitution: Halogenated derivatives such as 2,2,5,6-tetramethyl-1-chlorooctane or 2,2,5,6-tetramethyl-1-bromooctane.
Scientific Research Applications
2,2,5,6-Tetramethyloctane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of branched alkanes and their thermodynamic properties.
Biology: Investigated for its potential role in biological systems as a hydrophobic molecule that can interact with lipid membranes.
Medicine: Explored for its use in drug delivery systems due to its hydrophobic nature and ability to form stable emulsions.
Industry: Utilized in the formulation of lubricants and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,5,6-Tetramethyloctane in biological systems involves its interaction with lipid membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence the activity of membrane-bound proteins and signaling pathways .
Comparison with Similar Compounds
- 2,2,3,3-Tetramethylbutane
- 2,2,4,4-Tetramethylpentane
- 2,2,6,6-Tetramethyloctane
Comparison: 2,2,5,6-Tetramethyloctane is unique due to its specific branching pattern, which affects its physical and chemical properties. For instance, compared to 2,2,6,6-Tetramethyloctane, it has different boiling and melting points due to the position of the methyl groups . This uniqueness makes it valuable for specific applications where these properties are critical.
Properties
CAS No. |
62183-84-0 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,2,5,6-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-7-10(2)11(3)8-9-12(4,5)6/h10-11H,7-9H2,1-6H3 |
InChI Key |
BQUVPJLOJUCQGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)CCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















